Tetrahydrodeoxycorticosterone

Catalog No.
S516252
CAS No.
567-02-2
M.F
C21H34O3
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrodeoxycorticosterone

CAS Number

567-02-2

Product Name

Tetrahydrodeoxycorticosterone

IUPAC Name

2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3

InChI Key

CYKYBWRSLLXBOW-UHFFFAOYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

solubility

Soluble in DMSO

Synonyms

3 alpha,21-dihydroxy-5 beta-pregnan-20-one, 3 alpha,5 beta-tetrahydrodeoxycorticosterone, 3 beta,5 alpha-tetrahydrodeoxycorticosterone, 3,21-dihydroxypregnan-20-one, 3alpha,21-dihydroxy-5alpha-pregnan-20-one, 5alpha-pregnan-3alpha,21-diol-20-one, 5alpha-pregnane-3alpha,21-diol-20-one, 5alpha-THDOC, allotetrahydrodeoxycorticosterone, pregnane-3,21-diol-20-one, tetrahydrodeoxycorticosterone, tetrahydrodeoxycorticosterone, (3alpha,5alpha)-isomer, tetrahydrodeoxycorticosterone, (3beta,5alpha)-isomer, tetrahydrodesoxycorticosterone, THDOC

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O

The exact mass of the compound Tetrahydrodeoxycorticosterone is 334.2508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113927. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Central Nervous System Agents - Psychotropic Drugs - Tranquilizing Agents - Anti-Anxiety Agents - Supplementary Records. It belongs to the ontological category of 21-hydroxy steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]. However, this does not mean our product can be used or applied in the same or a similar way.

Neurosteroids in Brain Development

    Summary of Application: THDOC, along with other neurosteroids, plays a crucial role in brain development.

Stress Response and Anxiety Disorders

    Summary of Application: THDOC is involved in the body’s response to stress and has been implicated in anxiety disorders.

    Methods of Application: The role of THDOC in stress response and anxiety disorders is studied using a combination of animal models and clinical studies in humans.

    Results: These studies have shown that alterations in THDOC and other neurosteroid levels can affect the body’s stress response and contribute to the symptoms of anxiety disorders.

Tetrahydrodeoxycorticosterone is a neuroactive steroid derived from deoxycorticosterone, primarily synthesized in the adrenal glands. Its chemical formula is C21H34O3C_{21}H_{34}O_{3}, and it has a molar mass of approximately 334.5 g/mol. Tetrahydrodeoxycorticosterone is known for its role as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, contributing to its sedative, anxiolytic, and anticonvulsant properties. It is also referred to as allotetrahydrocorticosterone and is classified as an endogenous neurosteroid due to its natural occurrence in the body .

THDOC acts as a potent positive allosteric modulator (PAM) of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system []. When THDOC binds to a specific site on the GABAA receptor, it doesn't directly activate the receptor but enhances the binding of the natural inhibitory neurotransmitter GABA. This results in increased inhibition of neuronal activity, leading to various physiological effects like sedation, anxiety reduction, and seizure suppression [].

Tetrahydrodeoxycorticosterone is synthesized through the enzymatic conversion of deoxycorticosterone by two key enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase. This biochemical pathway highlights its role in steroid metabolism, where it participates in various reactions involving steroid hormones, leading to the formation of tetrahydrosteroids . The compound can also undergo further transformations in the body, impacting its biological activity and interactions with various receptors.

Tetrahydrodeoxycorticosterone exhibits significant biological activity, particularly in the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, enhancing GABAergic neurotransmission. Studies have shown that tetrahydrodeoxycorticosterone can increase GABA A receptor currents, thereby facilitating inhibitory signaling in neuronal circuits. This mechanism is crucial for its sedative and anxiolytic effects, making it relevant in conditions such as anxiety disorders and epilepsy . Additionally, fluctuations in its levels have been associated with stress responses and mood disorders, indicating its potential role in psychiatric conditions .

The synthesis of tetrahydrodeoxycorticosterone can be achieved through several methods:

  • Enzymatic Conversion: The primary method involves the conversion of deoxycorticosterone by 5α-reductase type I followed by 3α-hydroxysteroid dehydrogenase.
  • Chemical Synthesis: Laboratory synthesis can also be performed using organic chemistry techniques that manipulate steroid structures to yield tetrahydrodeoxycorticosterone.
  • Biotechnological Approaches: Recent advancements include using genetically modified organisms or cell cultures to produce this compound through biotransformation processes.

These methods highlight the versatility in synthesizing tetrahydrodeoxycorticosterone for research and therapeutic applications .

Tetrahydrodeoxycorticosterone has several applications in both clinical and research settings:

  • Neuroscience Research: It is used to study GABA A receptor modulation and its implications in neurological disorders.
  • Pharmacology: Due to its sedative and anxiolytic properties, it may have potential therapeutic uses in treating anxiety disorders and epilepsy.
  • Hormonal Studies: Its role in stress response mechanisms makes it a subject of interest in studies related to hormonal regulation and psychiatric health .

Research has demonstrated that tetrahydrodeoxycorticosterone interacts with various receptors beyond the gamma-aminobutyric acid A receptor. Its modulation of GABA A receptors suggests potential interactions with other neuroactive steroids and neurotransmitter systems. Studies indicate that it may influence neuronal excitability and synaptic plasticity, which are critical for understanding its broader effects on brain function . Additionally, changes in tetrahydrodeoxycorticosterone levels during hormonal fluctuations (e.g., menstrual cycle) have been linked to variations in mood and seizure susceptibility, emphasizing the need for further investigation into its interaction dynamics .

Tetrahydrodeoxycorticosterone shares similarities with several other neuroactive steroids. Here are some notable compounds for comparison:

Compound NameKey CharacteristicsUnique Aspects
AllopregnanolonePositive modulator of GABA A receptorsStronger anxiolytic effects; involved in pregnancy
DeoxycorticosteronePrecursor hormone involved in blood pressure regulationLess potent at GABA A receptors compared to THDOC
PregnenolonePrecursor to various steroid hormonesBroad spectrum effects on mood and cognition
5α-DihydroprogesteroneActive metabolite of progesteroneInvolved in neuroprotection

Tetrahydrodeoxycorticosterone's unique position lies in its specific modulation of GABA A receptors while also being influenced by hormonal changes, making it a critical player in both neurobiology and endocrinology .

Molecular Structure and Stereochemical Properties

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Forms

Tetrahydrodeoxycorticosterone represents a highly significant neurosteroid compound with a complex stereochemical framework that demands precise nomenclature and thorough understanding of its isomeric variations. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone [1] [2]. This extensive nomenclature reflects the complex stereochemical configuration inherent in the pregnane steroid backbone that characterizes tetrahydrodeoxycorticosterone.

The molecular formula C₂₁H₃₄O₃ encompasses a molecular weight of 334.5 grams per mole, establishing tetrahydrodeoxycorticosterone as a substantial steroid molecule with considerable structural complexity [1] [2]. The Chemical Abstracts Service registry number 567-03-3 provides unambiguous identification for this compound in chemical databases and regulatory frameworks [1] [2].

Tetrahydrodeoxycorticosterone exhibits multiple isomeric forms that arise from variations in stereochemical configuration at specific carbon centers, particularly at positions C-3 and C-5 of the steroid backbone. The most prevalent and biologically significant isomer is the 3α,5β-tetrahydrodeoxycorticosterone configuration, which represents the predominant natural form synthesized through enzymatic reduction pathways [3] [4]. This isomer features an α-oriented hydroxyl group at the C-3 position, positioned axially relative to the A-ring, and a β-oriented hydrogen atom at C-5, situated below the plane of the steroid ring system.

The alternative 3α,5α-tetrahydrodeoxycorticosterone isomer, commonly designated as allotetrahydrodeoxycorticosterone or 5α-tetrahydrodeoxycorticosterone, maintains the α-configuration at C-3 while presenting an α-oriented hydrogen at C-5 [3] [4]. This stereochemical variation significantly influences the three-dimensional molecular conformation and subsequently affects biological activity profiles and receptor binding characteristics.

Additional isomeric forms include the 3β,5α-tetrahydrodeoxycorticosterone and 3β,5β-tetrahydrodeoxycorticosterone variants, which feature β-oriented hydroxyl groups at the C-3 position [3] [4]. These 3β-configured isomers typically demonstrate reduced biological activity compared to their 3α counterparts, reflecting the critical importance of stereochemical orientation for neurosteroid function and gamma-aminobutyric acid A receptor modulation.

The stereochemical complexity of tetrahydrodeoxycorticosterone extends beyond the A-ring configurations to encompass eight defined stereocenters throughout the molecular framework [2]. These stereocenters, located at positions 3, 5, 8, 9, 10, 13, 14, and 17, collectively determine the precise three-dimensional architecture of the molecule and govern its interactions with biological targets.

X-ray Crystallography Data

Crystallographic investigations of tetrahydrodeoxycorticosterone and related neurosteroids have provided crucial structural insights, although specific crystallographic parameters for tetrahydrodeoxycorticosterone itself remain limited in the published literature. However, extensive X-ray crystallography studies of closely related neurosteroids and steroid-protein complexes have established fundamental principles regarding steroid molecular architecture and binding interactions.

Recent crystallographic studies of gamma-aminobutyric acid A receptor chimeras have revealed critical structural information about neurosteroid binding sites and molecular orientations. The crystal structure of the gamma-aminobutyric acid A receptor transmembrane domain in complex with tetrahydrodeoxycorticosterone, determined at 3.8 Angstrom resolution, demonstrated that neurosteroid molecules bind across subunit-subunit interfaces rather than within individual subunit transmembrane helices [5]. The space group P2₁ with unit cell dimensions of approximately 108 Angstroms × 264 Angstroms × 109 Angstroms characterizes these receptor-neurosteroid complexes [6].

The crystallographic data reveals that tetrahydrodeoxycorticosterone adopts a canonical steroid binding conformation within the receptor binding site, with the molecular backbone oriented in a hydrophobic groove between juxtaposed receptor subunits [5]. The three-dimensional electron density maps demonstrate clear positioning of the β-face of the neurosteroid backbone and precise orientation of the critical A-ring hydroxyl group at position C-3.

Specific crystallographic observations indicate that the C-3α hydroxyl group of tetrahydrodeoxycorticosterone forms a critical hydrogen bond with glutamine 241 in the M1 transmembrane helix of the complementary receptor subunit [5]. This interaction, confirmed through high-resolution electron density analysis, represents a pivotal molecular recognition element that determines neurosteroid binding affinity and functional modulation.

The crystal structures further reveal that tetrahydrodeoxycorticosterone binding induces subtle conformational changes in receptor structure, although these movements remain insufficient to provide extensive mechanistic insights [5]. The overall structural geometry of the tetrahydrodeoxycorticosterone-bound receptor conforms to that observed for other positive allosteric modulators, suggesting conserved mechanisms of neurosteroid action across different compound classes.

Comparative crystallographic analysis with other neurosteroids, including allopregnanolone and pregnanolone, demonstrates consistent binding orientations and interaction patterns [5]. These studies collectively establish that the C-3α hydroxyl group serves as a universal recognition element for neurosteroid binding, while the C-21 hydroxyl group of tetrahydrodeoxycorticosterone provides additional interaction capabilities with membrane lipid head groups.

Physicochemical Properties

Solubility Profile and Partition Coefficients

The solubility characteristics of tetrahydrodeoxycorticosterone reflect its lipophilic steroid nature while accommodating the polar hydroxyl functionalities that enable biological activity. The compound demonstrates sparingly soluble behavior in chloroform and slightly soluble characteristics in methanol, indicating moderate polarity that facilitates both membrane partitioning and aqueous phase interactions [7].

The computed XLogP3-AA value of 4.2 establishes tetrahydrodeoxycorticosterone as a moderately lipophilic compound with significant membrane partitioning potential [2]. This partition coefficient value positions tetrahydrodeoxycorticosterone within the optimal range for neurosteroid activity, enabling efficient brain penetration while maintaining sufficient aqueous solubility for physiological transport and distribution.

The topological polar surface area of 57.5 square Angstroms reflects the contribution of three oxygen atoms functioning as hydrogen bond acceptors, alongside two hydroxyl groups serving as hydrogen bond donors [2]. This polar surface area calculation predicts favorable blood-brain barrier permeability, consistent with the neurosteroid classification and central nervous system activity profile of tetrahydrodeoxycorticosterone.

The molecular architecture features two rotatable bonds, indicating limited conformational flexibility that stabilizes the three-dimensional structure while permitting necessary conformational adjustments for receptor binding [2]. This restricted rotational freedom contributes to the specificity of tetrahydrodeoxycorticosterone interactions with gamma-aminobutyric acid A receptors and other molecular targets.

Experimental solubility studies have demonstrated that tetrahydrodeoxycorticosterone requires appropriate solvent selection for analytical and research applications. The compound exhibits enhanced solubility in organic solvents such as dimethyl sulfoxide and ethanol, while aqueous solubility remains limited without appropriate solubilization strategies [8].

The predicted pKa value of 12.98 ± 0.10 indicates that tetrahydrodeoxycorticosterone exists predominantly in its neutral, non-ionized form under physiological pH conditions [7]. This characteristic supports efficient membrane permeation and intracellular distribution, crucial factors for neurosteroid activity within the central nervous system.

Temperature-dependent solubility behavior requires consideration for analytical procedures and storage protocols. The compound demonstrates increased solubility at elevated temperatures, with recommended heating to 37 degrees Celsius followed by ultrasonic treatment to enhance dissolution in appropriate solvents [8].

Stability Under Physiological Conditions

Tetrahydrodeoxycorticosterone exhibits remarkable stability under physiological conditions, a characteristic essential for its biological function as an endogenous neurosteroid. The molecular architecture, featuring saturated A and B rings resulting from reduction of the 3-keto-Δ⁴ motif, provides enhanced stability compared to the parent deoxycorticosterone compound [9].

The stability profile encompasses resistance to hydrolysis under physiological pH conditions, with the steroid backbone maintaining structural integrity across the physiological pH range of 7.3 to 7.4 [10]. This stability enables sustained biological activity and supports the compound's role in stress response mechanisms and gamma-aminobutyric acid A receptor modulation.

Enzymatic stability represents a critical aspect of tetrahydrodeoxycorticosterone physiology, as the compound serves as both a substrate and product in various metabolic pathways. The 3α-hydroxyl group configuration provides resistance to oxidation by 3α-hydroxysteroid dehydrogenase under specific redox conditions, while remaining susceptible to enzymatic interconversion when cellular conditions favor the reverse reaction [9].

The compound demonstrates stability in biological matrices, including plasma and brain tissue, under appropriate storage conditions. Proper handling protocols require maintenance at reduced temperatures, typically 2 to 8 degrees Celsius, with protection from light to prevent photodegradation [8].

Thermal stability analysis indicates that tetrahydrodeoxycorticosterone maintains structural integrity at physiological temperatures, with a predicted boiling point of 470.3 ± 15.0 degrees Celsius and melting point range of 150 to 153 degrees Celsius [7]. These thermal parameters support stability during normal physiological processes and laboratory handling procedures.

The stability characteristics extend to compatibility with physiological buffer systems and biological membranes. Tetrahydrodeoxycorticosterone demonstrates minimal degradation in cerebrospinal fluid and maintains activity in cell culture systems, supporting its utility in neurobiological research applications [10].

Oxidative stability under physiological oxidative stress conditions requires consideration, as the hydroxyl functionalities may undergo oxidation under extreme conditions. However, under normal physiological circumstances, the compound maintains sufficient stability to support its endogenous neurosteroid functions and therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

334.25079494 g/mol

Monoisotopic Mass

334.25079494 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Neurosteroids

Other CAS

567-02-2
567-03-3

Wikipedia

Tetrahydrodeoxycorticosterone
2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]

Dates

Last modified: 08-15-2023
1: Ghosh B, Tsao TW, Czajkowski C. A chimeric prokaryotic-eukaryotic pentameric ligand gated ion channel reveals interactions between the extracellular and transmembrane domains shape neurosteroid modulation. Neuropharmacology. 2017 Oct;125:343-352. doi: 10.1016/j.neuropharm.2017.08.007. Epub 2017 Aug 10. PubMed PMID: 28803966; PubMed Central PMCID: PMC5600277.
2: Jensen JP, Nipper MA, Helms ML, Ford MM, Crabbe JC, Rossi DJ, Finn DA. Ethanol withdrawal-induced dysregulation of neurosteroid levels in plasma, cortex, and hippocampus in genetic animal models of high and low withdrawal. Psychopharmacology (Berl). 2017 Sep;234(18):2793-2811. doi: 10.1007/s00213-017-4671-0. Epub 2017 Jun 29. PubMed PMID: 28664280.
3: Krohmer A, Brehm M, Auwärter V, Szabo B. Pregnenolone does not interfere with the effects of cannabinoids on synaptic transmission in the cerebellum and the nucleus accumbens. Pharmacol Res. 2017 Sep;123:51-61. doi: 10.1016/j.phrs.2017.04.032. Epub 2017 Jun 24. PubMed PMID: 28655644.
4: Park MH, Rehman SU, Kim IS, Choi MS, Yoo HH. Stress-induced changes of neurosteroid profiles in rat brain and plasma under immobilized condition. J Pharm Biomed Anal. 2017 May 10;138:92-99. doi: 10.1016/j.jpba.2017.02.007. Epub 2017 Feb 3. PubMed PMID: 28189891.
5: Porcu P, O'Buckley TK, Lopez MF, Becker HC, Miles MF, Williams RW, Morrow AL. Initial genetic dissection of serum neuroactive steroids following chronic intermittent ethanol across BXD mouse strains. Alcohol. 2017 Feb;58:107-125. doi: 10.1016/j.alcohol.2016.07.011. Epub 2016 Nov 10. PubMed PMID: 27884493; PubMed Central PMCID: PMC5253318.
6: Modgil A, Parakala ML, Ackley MA, Doherty JJ, Moss SJ, Davies PA. Endogenous and synthetic neuroactive steroids evoke sustained increases in the efficacy of GABAergic inhibition via a protein kinase C-dependent mechanism. Neuropharmacology. 2017 Feb;113(Pt A):314-322. doi: 10.1016/j.neuropharm.2016.10.010. Epub 2016 Oct 12. PubMed PMID: 27743930; PubMed Central PMCID: PMC5148695.
7: Newman EL, Gunner G, Huynh P, Gachette D, Moss SJ, Smart TG, Rudolph U, DeBold JF, Miczek KA. Effects of Gabra2 Point Mutations on Alcohol Intake: Increased Binge-Like and Blunted Chronic Drinking by Mice. Alcohol Clin Exp Res. 2016 Nov;40(11):2445-2455. doi: 10.1111/acer.13215. Epub 2016 Sep 26. PubMed PMID: 27717041; PubMed Central PMCID: PMC5073020.
8: Wongsamitkul N, Baur R, Sigel E. Toward Understanding Functional Properties and Subunit Arrangement of α4β2δ γ-Aminobutyric Acid, Type A (GABAA) Receptors. J Biol Chem. 2016 Aug 26;291(35):18474-83. doi: 10.1074/jbc.M116.738906. Epub 2016 Jul 5. PubMed PMID: 27382064; PubMed Central PMCID: PMC5000092.
9: Zhang M, Liu J, Zhou MM, Wu H, Hou Y, Li YF, Yin Y, Zheng L, Liu FY, Yi M, Wan Y. Elevated Neurosteroids in the Lateral Thalamus Relieve Neuropathic Pain in Rats with Spared Nerve Injury. Neurosci Bull. 2016 Aug;32(4):311-22. doi: 10.1007/s12264-016-0044-7. Epub 2016 Jun 21. PubMed PMID: 27325509; PubMed Central PMCID: PMC5563784.
10: Wilkins ME, Caley A, Gielen MC, Harvey RJ, Smart TG. Murine startle mutant Nmf11 affects the structural stability of the glycine receptor and increases deactivation. J Physiol. 2016 Jul 1;594(13):3589-607. doi: 10.1113/JP272122. Epub 2016 May 10. PubMed PMID: 27028707; PubMed Central PMCID: PMC4929309.
11: Diver LA, MacKenzie SM, Fraser R, McManus F, Freel EM, Alvarez-Madrazo S, McClure JD, Friel EC, Hanley NA, Dominiczak AF, Caulfield MJ, Munroe PB, Connell JM, Davies E. Common Polymorphisms at the CYP17A1 Locus Associate With Steroid Phenotype: Support for Blood Pressure Genome-Wide Association Study Signals at This Locus. Hypertension. 2016 Apr;67(4):724-732. doi: 10.1161/HYPERTENSIONAHA.115.06925. Epub 2016 Feb 22. PubMed PMID: 26902494; PubMed Central PMCID: PMC4789491.
12: Crowley SK, O'Buckley TK, Schiller CE, Stuebe A, Morrow AL, Girdler SS. Blunted neuroactive steroid and HPA axis responses to stress are associated with reduced sleep quality and negative affect in pregnancy: a pilot study. Psychopharmacology (Berl). 2016 Apr;233(7):1299-310. doi: 10.1007/s00213-016-4217-x. Epub 2016 Feb 9. PubMed PMID: 26856852; PubMed Central PMCID: PMC4803569.
13: Boychuk JA, Butler CR, Halmos KC, Smith BN. Enduring changes in tonic GABAA receptor signaling in dentate granule cells after controlled cortical impact brain injury in mice. Exp Neurol. 2016 Mar;277:178-189. doi: 10.1016/j.expneurol.2016.01.005. Epub 2016 Jan 6. PubMed PMID: 26772635.
14: Butterworth RF. Neurosteroids in hepatic encephalopathy: Novel insights and new therapeutic opportunities. J Steroid Biochem Mol Biol. 2016 Jun;160:94-7. doi: 10.1016/j.jsbmb.2015.11.006. Epub 2015 Nov 14. Review. PubMed PMID: 26589093.
15: Johansson M, Strömberg J, Ragagnin G, Doverskog M, Bäckström T. GABAA receptor modulating steroid antagonists (GAMSA) are functional in vivo. J Steroid Biochem Mol Biol. 2016 Jun;160:98-105. doi: 10.1016/j.jsbmb.2015.10.019. Epub 2015 Oct 30. Review. PubMed PMID: 26523675.
16: Rahmani B, Ghasemi R, Dargahi L, Ahmadiani A, Haeri A. Neurosteroids; potential underpinning roles in maintaining homeostasis. Gen Comp Endocrinol. 2016 Jan 1;225:242-250. doi: 10.1016/j.ygcen.2015.09.030. Epub 2015 Oct 21. Review. PubMed PMID: 26432100.
17: Brunton PJ. Neuroactive steroids and stress axis regulation: Pregnancy and beyond. J Steroid Biochem Mol Biol. 2016 Jun;160:160-8. doi: 10.1016/j.jsbmb.2015.08.003. Epub 2015 Aug 7. Review. PubMed PMID: 26259885.
18: Johansson M, Agusti A, Llansola M, Montoliu C, Strömberg J, Malinina E, Ragagnin G, Doverskog M, Bäckström T, Felipo V. GR3027 antagonizes GABAA receptor-potentiating neurosteroids and restores spatial learning and motor coordination in rats with chronic hyperammonemia and hepatic encephalopathy. Am J Physiol Gastrointest Liver Physiol. 2015 Sep 1;309(5):G400-9. doi: 10.1152/ajpgi.00073.2015. Epub 2015 Jul 2. PubMed PMID: 26138462; PubMed Central PMCID: PMC4556948.
19: Schmoutz CD, Guerin GF, Runyon SP, Dhungana S, Goeders NE. A therapeutic combination of metyrapone and oxazepam increases brain levels of GABA-active neurosteroids and decreases cocaine self-administration in male rats. Behav Brain Res. 2015 Sep 15;291:108-11. doi: 10.1016/j.bbr.2015.05.019. Epub 2015 May 21. PubMed PMID: 26003946.
20: Villumsen IS, Wellendorph P, Smart TG. Pharmacological characterisation of murine α4β1δ GABAA receptors expressed in Xenopus oocytes. BMC Neurosci. 2015 Mar 5;16:8. doi: 10.1186/s12868-015-0148-4. PubMed PMID: 25887256; PubMed Central PMCID: PMC4359537.

Explore Compound Types